molecular formula C52H81N7O16 B1671083 Échinocandin B CAS No. 54651-05-7

Échinocandin B

Numéro de catalogue: B1671083
Numéro CAS: 54651-05-7
Poids moléculaire: 1060.2 g/mol
Clé InChI: FAUOJMHVEYMQQG-RQYJTCPZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Applications De Recherche Scientifique

Echinocandin B has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Echinocandin B is a member of the echinocandins, a class of antifungal agents . The primary target of Echinocandin B is the fungal cell wall . It specifically inhibits the synthesis of glucan, a major component of the fungal cell wall, through noncompetitive inhibition of the enzyme β-(1→3)-D-glucan synthase . This target is unique to fungi, contributing to the favorable toxicity profile of echinocandins .

Mode of Action

Echinocandin B interacts with its target, the β-(1→3)-D-glucan synthase, by noncompetitively inhibiting this enzyme . This inhibition disrupts the synthesis of glucan, a crucial component of the fungal cell wall . As a result, the integrity of the fungal cell wall is compromised, leading to cell death .

Biochemical Pathways

The action of Echinocandin B affects the biochemical pathway responsible for the synthesis of the fungal cell wall . By inhibiting the β-(1→3)-D-glucan synthase enzyme, Echinocandin B disrupts the production of glucan, a key constituent of the fungal cell wall . This disruption in the cell wall synthesis pathway leads to the death of the fungal cell .

Pharmacokinetics

Echinocandins, including Echinocandin B, are large lipopeptide molecules . They distribute well into tissues, including the lung, liver, and spleen, but have minimal penetration into central nervous system (CNS) tissues, including the eye, due to their high protein binding and large molecular weight . The total clearance of echinocandins is around 11-12 ml/h/kg, with a distribution volume at steady state of 0.2 l/kg .

Result of Action

The primary result of Echinocandin B’s action is the death of fungal cells . By inhibiting the synthesis of glucan in the fungal cell wall, Echinocandin B compromises the integrity of the cell wall, leading to cell death . This makes Echinocandin B a potent antifungal agent, with strong activity against Candida and Aspergillus species .

Action Environment

The action of Echinocandin B can be influenced by various environmental factors. For instance, the production of Echinocandin B is carried out by industrial strains of Aspergillus rugulosus . The fermentation process can be affected by various factors, including the presence of contaminants . Therefore, achieving a competitive technology to eliminate other contaminants is important for the efficient production of Echinocandin B .

Analyse Biochimique

Biochemical Properties

Echinocandins, including Echinocandin B, inhibit the synthesis of glucan, a major component of the fungal cell wall, via noncompetitive inhibition of a crucial enzyme, β- (1→3)- D -glucan synthase . This inhibition disrupts the cell wall biosynthesis in fungi, leading to cell lysis and death .

Cellular Effects

Echinocandins, including Echinocandin B, have a significant impact on fungal cells. They noncompetitively inhibit beta-1,3-D-glucan synthase enzyme complex in susceptible fungi to disturb fungal cell glucan synthesis . This leads to cell lysis and death .

Molecular Mechanism

The molecular mechanism of Echinocandin B involves the noncompetitive inhibition of β- (1→3)- D -glucan synthase, a crucial enzyme in the synthesis of glucan . This inhibition disrupts the cell wall biosynthesis in fungi, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

It has been observed that increasing drug concentrations of echinocandins above the organism’s MIC may result in a paradoxical increase in fungal growth as demonstrated in some in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of Echinocandin B vary with different dosages in animal models. The potential impact of dose escalations on improving the clinical efficacy of echinocandins based on in vitro and animal models are uncertain and are still being evaluated .

Metabolic Pathways

Echinocandin B is involved in the metabolic pathway that inhibits the synthesis of glucan, a major component of the fungal cell wall . This is achieved via noncompetitive inhibition of a crucial enzyme, β- (1→3)- D -glucan synthase .

Transport and Distribution

It is known that Echinocandins are large lipopeptide molecules that inhibit cell wall biosynthesis through noncompetitive inhibition of the (1 → 3)-β- d -glucan synthase complex .

Subcellular Localization

It has been observed that despite their high structural similarity, each of the drug probes had a unique subcellular distribution pattern . For instance, fluorescent Echinocandin B localized in the extracellular environment and on the yeast cell surface where the target glucan synthase resides .

Analyse Des Réactions Chimiques

Types of Reactions: Echinocandin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antifungal properties and stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide and potassium permanganate are used to introduce hydroxyl groups into the molecule.

    Reduction: Reducing agents such as sodium borohydride are employed to reduce specific functional groups, enhancing the compound’s stability.

    Substitution: Substitution reactions often involve nucleophilic reagents to replace specific atoms or groups within the molecule, tailoring its activity and solubility.

Major Products: The major products formed from these reactions include various derivatives of Echinocandin B, such as anidulafungin, which is used clinically for its enhanced antifungal activity .

Propriétés

Numéro CAS

54651-05-7

Formule moléculaire

C52H81N7O16

Poids moléculaire

1060.2 g/mol

Nom IUPAC

(9E,12E)-N-[(3S,6S,9S,11S,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide

InChI

InChI=1S/C52H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h9-10,12-13,21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-8,11,14-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73)/b10-9+,13-12+/t29-,30+,31+,34-,35-,36-,37+,39-,40-,41-,42-,43-,44-,45-,48+/m0/s1

Clé InChI

FAUOJMHVEYMQQG-RQYJTCPZSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O

SMILES isomérique

CCCCC/C=C/C/C=C/CCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](C)O)C)O)O)O

SMILES canonique

CCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O

Apparence

Solid powder

Pictogrammes

Irritant; Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Echinocandin B;  NSC 287461;  A30912A;  A 30912A;  A-30912A;  A22082;  A 22082;  A-22082

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Echinocandin B
Reactant of Route 2
Echinocandin B
Reactant of Route 3
Echinocandin B
Reactant of Route 4
Echinocandin B
Reactant of Route 5
Echinocandin B
Reactant of Route 6
Echinocandin B
Customer
Q & A

Q1: How does Echinocandin B exert its antifungal activity?

A1: Echinocandin B exerts its antifungal activity by non-competitively inhibiting the enzyme 1,3-β-D-glucan synthase. [] This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall. []

Q2: What are the downstream effects of Echinocandin B's inhibition of 1,3-β-D-glucan synthase?

A2: Inhibition of 1,3-β-D-glucan synthase by Echinocandin B disrupts the integrity of the fungal cell wall. [] This disruption ultimately leads to osmotic instability and cell lysis, resulting in fungal cell death. []

Q3: What is the molecular formula and weight of Echinocandin B?

A3: The tentative molecular formula of Echinocandin B is C52H81N7O18. []

Q4: What spectroscopic data is available for characterizing Echinocandin B?

A4: Echinocandin B is characterized by its IR and NMR spectra. []

Q5: What are the key structural components of Echinocandin B?

A5: Echinocandin B is a lipopeptide composed of a cyclic hexapeptide core and a linoleic acid side chain attached to the N-terminus. [, ]

Q6: Does Echinocandin B exhibit stability issues under certain conditions?

A6: Yes, Echinocandin B is known to be unstable under strongly basic conditions due to the presence of a hemiaminal group. [] This instability can lead to ring opening and inactivation of the molecule.

Q7: Is Echinocandin B known to have any catalytic properties or applications?

A7: Echinocandin B itself is not known to possess catalytic properties. Its primary role is as an antifungal agent due to its inhibitory action on 1,3-β-D-glucan synthase. [, ]

Q8: Have there been any computational studies on Echinocandin B or its analogs?

A8: Yes, computational analyses have been conducted on Echinocandin B and related compounds to investigate their interactions with 1,3-β-D-glucan synthase and explore their structure-activity relationships. [, ]

Q9: What is the impact of the lipid side chain on the activity of Echinocandin B analogs?

A9: The lipid side chain significantly influences the antifungal potency of Echinocandin B analogs. Studies have shown that a linearly rigid geometry and a CLOGP value greater than 3.5 for the side chain are crucial for enhancing antifungal activity. []

Q10: How does N-alkylation compare to N-acylation in terms of impacting the antifungal activity of Echinocandin B analogs?

A10: While both N-alkylation and N-acylation with linear, rigid side chains can improve in vitro antifungal potency, N-alkylated derivatives lose all in vivo activity. []

Q11: What structural features of Echinocandin B are essential for its antifungal activity?

A11: The hydroxyproline-threonine section in the north-western region of Echinocandin B is crucial for its antifungal activity. [] Additionally, the linoleoyl side chain plays a significant role in its activity and toxicity profile. []

Q12: What strategies have been explored to improve the stability and solubility of Echinocandin B analogs?

A12: Derivatization of the hemiaminal group in Echinocandin B analogs to form stable hemiaminal ethers with pendant basic amines has been explored to enhance stability and allow for salt formation to improve water solubility. [] Additionally, the use of amino acids and fatty acids in modifying the echinocandin B nucleus has led to analogs with improved solubility. []

Q13: How effective is Echinocandin B against various Candida species?

A13: Echinocandin B and its analogs have demonstrated potent antifungal activity against various Candida species, including Candida albicans and Candida parapsilosis, both in vitro and in vivo. [, ]

Q14: What animal models have been used to evaluate the efficacy of Echinocandin B analogs?

A14: Mouse models have been employed to assess the in vivo antifungal activity of Echinocandin B analogs, particularly against Candida infections. [] Additionally, rabbit models of pulmonary aspergillosis have been used to evaluate the efficacy and safety of LY303366, a semisynthetic derivative of echinocandin B. []

Q15: Have any resistance mechanisms to Echinocandin B or its analogs been reported?

A15: While not extensively discussed in the provided research papers, the emergence of resistance to echinocandin class drugs has been reported, particularly in Candida species. Mutations in the FKS genes, which encode the catalytic subunit of 1,3-β-D-glucan synthase, are the most common mechanism of resistance.

Q16: Are there any specific drug delivery strategies being investigated for Echinocandin B or its analogs?

A17: While specific drug delivery strategies are not explicitly discussed in the provided abstracts, research efforts have focused on improving the pharmaceutical properties of echinocandin analogs, such as solubility and stability, to enhance their bioavailability and delivery. [, ]

Q17: Are there any known biomarkers for predicting the efficacy of Echinocandin B or its analogs?

A17: The provided abstracts do not mention specific biomarkers for predicting the efficacy of Echinocandin B or its analogs.

Q18: What analytical methods are used to characterize and quantify Echinocandin B and its analogs?

A19: High-performance liquid chromatography (HPLC) is a key analytical technique used for separating, identifying, and quantifying Echinocandin B and its analogs. [, , ] Mass spectrometry (MS) is employed to determine molecular weight and confirm the identity of the compounds. [, , ] Nuclear magnetic resonance (NMR) spectroscopy is utilized to elucidate the structures of these compounds and their analogs. [, , , , ]

Q19: What organism is the primary source of Echinocandin B?

A20: Echinocandin B is primarily produced by the fungus Aspergillus nidulans. []

Q20: Have there been attempts to improve the production of Echinocandin B?

A21: Yes, several approaches have been employed to enhance Echinocandin B production. These include: * Genetic engineering: Introducing additional copies of the Echinocandin B deacylase gene into the producing organism, Actinoplanes utahensis, and heterologous hosts like Streptomyces lividans and Streptomyces albus. This modification aims to increase the bioconversion of Echinocandin B to its nucleus, a key intermediate in the production of the clinically used antifungal drug, anidulafungin. [] * Mutagenesis: Using atmospheric and room temperature plasma (ARTP) treatment to generate mutants of Aspergillus nidulans capable of utilizing starch as a cheaper carbon source for Echinocandin B production. [] * Optimization of fermentation conditions: Employing response surface methodology (RSM) and statistical design techniques like Plackett-Burman design (PBD) and Box-Behnken design (BBD) to determine the optimal media composition and fermentation parameters for increased Echinocandin B yield. []

Q21: How does curcumin affect echinocandin B production?

A22: Curcumin, a natural compound, has been shown to epigenetically repress the production of echinocandin B in Emericella rugulosa. This suppression is achieved by inhibiting histone acetylation and disrupting interspecies consortium communication, ultimately leading to a decrease in echinocandin B synthesis. []

Q22: What is the role of the ecd and hty gene clusters in echinocandin B biosynthesis?

A23: The ecd and hty gene clusters play a crucial role in echinocandin B biosynthesis in Emericella rugulosa NRRL 11440. * The ecd gene cluster comprises genes encoding for the six-module nonribosomal peptide synthetase EcdA, an acyl-AMP ligase EcdI, and oxygenases EcdG, EcdH, and EcdK. [] * EcdA is responsible for incorporating L-ornithine into the echinocandin B structure, while EcdI activates linoleate and attaches it to EcdA. [] * The hty gene cluster encodes enzymes involved in the biosynthesis of L-homotyrosine, a precursor for one of the amino acid residues in echinocandin B. [] * Deletions in the ecdA and htyA genes resulted in the abolishment of echinocandin B production, confirming their essential roles in the biosynthetic pathway. []

Q23: What is the significance of the proline hydroxylase enzymes in echinocandin biosynthesis?

A24: Proline hydroxylase enzymes, specifically GloF from Glarea lozoyensis (pneumocandin producer) and HtyE from Aspergillus pachycristatus (echinocandin B producer), are involved in hydroxylating proline residues during echinocandin biosynthesis. [] Interestingly, both enzymes can generate trans-3-hydroxy-l-proline and trans-4-hydroxy-l-proline, but in different ratios. [, ] While echinocandin B itself does not contain trans-3-hydroxy-l-proline, its presence as a product of HtyE suggests a potential for generating novel echinocandin analogs with this building block. []

Q24: Can the production of specific echinocandin analogs be manipulated?

A25: Yes, manipulating genes involved in echinocandin biosynthesis can lead to the production of specific analogs. For example, replacing the native gloF gene in Glarea lozoyensis with the ap-htyE gene from Aspergillus pachycristatus resulted in a strain that could no longer produce pneumocandin C0 but retained its ability to produce pneumocandin B0. [] This finding highlights the potential of using genetic engineering techniques to enhance the production of desired echinocandin analogs for therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.